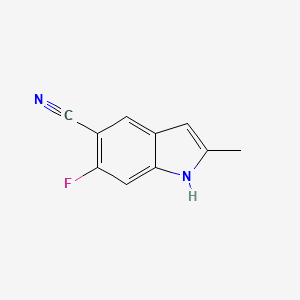

6-Fluoro-2-methyl-1H-indole-5-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Chemistry

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govmdpi.com This aromatic heterocyclic scaffold is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, establishing it as a "privileged structure" in drug discovery. ijpsr.comnih.gov Its structural resemblance to various protein components allows indole-containing molecules to exhibit diverse pharmacological activities. nih.gov

Indole derivatives are integral to many biologically active molecules, with research highlighting their potential in addressing a multitude of health challenges. mdpi.com Naturally occurring indoles, such as the essential amino acid tryptophan, serve as biosynthetic precursors for vital neurochemicals like serotonin (B10506) and melatonin. mdpi.com In medicinal chemistry, the indole scaffold is a key component in drugs targeting a wide range of conditions. For instance, certain indole alkaloids are known for their anticancer properties by inhibiting tubulin polymerization, a critical process in cell division. mdpi.commdpi.com The versatility of the indole ring allows for extensive functionalization, enabling chemists to create large libraries of compounds for high-throughput screening and the discovery of new chemical entities. nih.govijpsr.com

Academic Relevance of Carbonitrile Functionality in Heterocyclic Systems

The carbonitrile (or cyano) group (–C≡N) is a valuable functional group in organic synthesis and medicinal chemistry. When attached to a heterocyclic system like indole, it significantly influences the molecule's electronic properties and reactivity. The 2-cyanoindole unit, in particular, is considered a highly valuable precursor for the synthesis of more complex, functionalized indole derivatives and fused polycyclic systems. researchgate.netnih.gov

The carbonitrile group is an effective precursor that can be transformed into various other functional groups, such as amines, carboxylic acids, and amides, providing synthetic pathways to a wide range of derivatives. chemscene.com In the context of heterocyclic compounds, the introduction of a cyano moiety can enhance biological potency and pharmacological efficacy. mdpi.com Microwave-assisted organic synthesis has provided efficient, metal-free methods for converting heteroaryl carbonitriles into medicinally important heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles, highlighting the carbonitrile's role as a versatile synthon. acs.org

Research Context of Fluoro- and Methyl-Substituted Indole Derivatives

The strategic placement of fluorine atoms and methyl groups onto the indole scaffold is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. The inclusion of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins due to its high electronegativity and ability to form strong carbon-fluorine bonds. nih.govnih.gov Research into fluorinated five-membered heterocycles, including indoles, has demonstrated their potential across various therapeutic areas. nih.gov For example, the synthesis of 3-fluorooxindoles from indole precursors has been a significant area of study, providing access to compounds valuable for investigating enzymatic mechanisms. organic-chemistry.org

Similarly, the methyl group, while seemingly simple, can influence a molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The combination of fluoro and methyl substitutions on the indole ring, as seen in 6-Fluoro-2-methyl-1H-indole, creates a specific electronic and steric environment. smolecule.comamericanelements.com The synthesis of such specifically substituted indoles is often achieved through multi-step processes, such as the Fischer indole synthesis, which allows for precise control over the final substitution pattern. smolecule.com The study of these derivatives is often aimed at developing new building blocks for the synthesis of novel drug candidates and specialty chemicals. nbinno.com

Data Tables

The following tables provide available data for 6-Fluoro-2-methyl-1H-indole-5-carbonitrile and its parent compound, 6-Fluoro-2-methyl-1H-indole.

Table 1: Physicochemical Properties of this compound Note: Detailed experimental data for this specific compound is limited in publicly available literature. Properties are often predicted or inferred from related structures.

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂ |

| IUPAC Name | This compound |

| Molecular Weight | 174.18 g/mol |

| CAS Number | 886365-27-9 |

Table 2: Physicochemical Properties of 6-Fluoro-2-methyl-1H-indole Data sourced from publicly available chemical databases and suppliers. americanelements.comuni.lu

| Property | Value |

| Molecular Formula | C₉H₈FN |

| IUPAC Name | 6-fluoro-2-methyl-1H-indole |

| Molecular Weight | 149.17 g/mol |

| CAS Number | 40311-13-5 |

| Boiling Point | 269.2 °C at 760 mmHg americanelements.com |

| Density | 1.219 g/cm³ americanelements.com |

| Flash Point | 117 °C americanelements.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2 |

|---|---|

Molecular Weight |

174.17 g/mol |

IUPAC Name |

6-fluoro-2-methyl-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H7FN2/c1-6-2-7-3-8(5-12)9(11)4-10(7)13-6/h2-4,13H,1H3 |

InChI Key |

USEXBSQEQKQROG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)F)C#N |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2 Methyl 1h Indole 5 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. For 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, DFT calculations provide fundamental insights into its geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This is typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-31G(d,p). The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule.

The electronic properties of this compound are significantly influenced by its substituent groups. The fluorine atom at the 6-position, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. Conversely, the methyl group at the 2-position is an electron-donating group. The carbonitrile group at the 5-position is a strong electron-withdrawing group. These competing electronic effects create a unique electron distribution across the indole (B1671886) ring system.

A critical aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted indoles, these frontier orbitals are crucial in understanding their behavior in chemical reactions, including cycloadditions and nucleophilic substitutions. nih.gov

The distribution of the HOMO and LUMO across the molecule provides further insights. In many indole derivatives, the HOMO is primarily localized on the pyrrole (B145914) ring, indicating that this is the most nucleophilic region of the molecule. The LUMO, on the other hand, is often distributed over the benzene (B151609) ring, especially when electron-withdrawing substituents are present. For this compound, the presence of the electron-withdrawing cyano and fluoro groups is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the fluorine atom, due to their high electronegativity. The nitrogen atom of the indole ring would also exhibit a negative potential. Conversely, the hydrogen atom attached to the indole nitrogen would show a positive potential, making it a potential hydrogen bond donor. The distribution of electrostatic potential across the aromatic rings would be influenced by the interplay of the electron-donating methyl group and the electron-withdrawing fluoro and cyano groups. Such maps are instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the methyl group at the C2 position. While the indole ring itself is largely planar, the rotation of the methyl group's hydrogen atoms can lead to different rotamers. However, the energy barrier for this rotation is typically low.

Simulations of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Computational simulations can predict the most likely crystal packing arrangements for a given molecule.

For this compound, several types of intermolecular interactions are anticipated to be significant. The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the cyano group and the fluorine atom can act as hydrogen bond acceptors. The planar indole ring system is also capable of engaging in π-π stacking interactions with neighboring molecules. Furthermore, the fluorine atom can participate in halogen bonding.

Computational methods for crystal structure prediction can generate a landscape of possible crystal packings, ranked by their lattice energies. These predictions can be invaluable for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Molecular Docking Studies for Structure-Activity Relationship (SAR) Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor). The results of docking studies are often expressed as a docking score, which is an estimate of the binding affinity.

To gain insights into the potential biological activity of this compound, molecular docking studies can be performed against various protein targets. For instance, indole derivatives are known to inhibit a wide range of enzymes, including kinases, polymerases, and histone deacetylases. nih.gov The docking simulations would reveal the key interactions between the ligand and the amino acid residues in the active site of the target protein.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu148 |

| Kinase B | -7.9 | Val30, Ala52, Phe165 |

| Kinase C | -9.1 | Met102, Asp164, Tyr166 |

Prediction and Validation of Reaction Mechanisms via Computational Modeling

Computational modeling is not only used to study the properties of stable molecules but also to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be employed to explore different synthetic routes and to elucidate the reaction mechanisms.

For example, the functionalization of the indole ring is a key step in the synthesis of this compound. Theoretical calculations can be used to model the transition states and intermediates of various reactions, such as electrophilic aromatic substitution or cross-coupling reactions. nih.gov By calculating the activation energies for different pathways, it is possible to predict the most favorable reaction conditions and to understand the regioselectivity of the reactions. This information can be invaluable for optimizing synthetic procedures and for designing novel synthetic strategies.

In Silico Assessment of Derived Molecular Properties for Research Design

In the contemporary drug discovery and materials science landscape, in silico assessment of molecular properties has become an indispensable tool for guiding research design. This computational approach allows for the early-stage evaluation of a compound's potential, saving significant time and resources by prioritizing molecules with desirable characteristics. For a novel compound such as this compound, a thorough theoretical investigation is the first step in understanding its chemical behavior and potential applications. By calculating a range of molecular descriptors, researchers can predict its pharmacokinetic profile, potential for bioactivity, and suitability for various chemical reactions.

The process of in silico assessment involves the use of specialized software to model the molecule and calculate its properties based on the principles of quantum mechanics and molecular mechanics. These calculations can provide insights into the molecule's electronic structure, geometry, and potential interactions with biological targets. For instance, the electronic properties of substituted indoles are often studied to understand their reactivity and potential as anticancer or antimicrobial agents. researchgate.netnih.gov The inclusion of a fluorine atom and a nitrile group on the indole scaffold of this compound is of particular interest, as these functional groups can significantly influence the molecule's metabolic stability and binding affinity. nih.gov

Detailed research findings from computational studies on related indole derivatives have shown that in silico models are highly effective in predicting biological activity. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) studies on indole derivatives have successfully correlated calculated molecular descriptors with their antibacterial activity. nih.gov Similarly, molecular docking studies, which simulate the binding of a molecule to a protein's active site, are crucial in designing targeted therapies. researchgate.netnih.gov These precedents underscore the importance of conducting a comprehensive in silico analysis of this compound to inform and streamline future laboratory research.

The following data tables present a selection of key molecular properties that would be derived from a typical in silico assessment of this compound. These properties are fundamental to designing further experimental studies.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance in Research Design |

| Molecular Weight | 188.19 g/mol | Influences absorption and distribution in biological systems. |

| Molecular Formula | C10H7FN2 | Defines the elemental composition of the molecule. |

| XLogP3 | 2.5 | Predicts the lipophilicity of the molecule, affecting its membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Indicates the potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 2 | Indicates the potential for forming hydrogen bonds with biological targets. |

| Rotatable Bond Count | 0 | Relates to the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | Predicts the molecule's transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Note: The values in this table are calculated based on the chemical structure of this compound and are representative of the data that would be generated in a computational assessment. These values are crucial for the initial screening of drug-likeness based on frameworks such as Lipinski's Rule of Five.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Implication for Research Design |

| A bsorption | High | Likely to be well-absorbed orally. |

| D istribution | Moderate | Expected to distribute throughout the body, with potential for CNS penetration. |

| M etabolism | Moderate | The fluorine atom may enhance metabolic stability. |

| E xcretion | Renal/Hepatic | Predicted to be cleared by the kidneys or liver. |

| T oxicity | Low to Moderate | Initial predictions suggest a manageable toxicity profile, warranting further experimental validation. |

Note: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are derived from computational models that analyze the molecule's structural features. These predictions are vital for the early identification of potential liabilities and for designing subsequent preclinical studies.

The insights gained from these in silico assessments are foundational for the rational design of further investigations. For example, the predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) can guide the formulation of the compound for in vitro and in vivo testing. Furthermore, understanding the molecule's potential metabolic pathways can inform the design of toxicology studies. By leveraging computational chemistry, the research and development process for novel compounds like this compound can be made more efficient and targeted, ultimately accelerating the journey from discovery to application.

Mechanistic Pathways and Reaction Kinetics for Indole Carbonitrile Formation

Investigation of Key Reaction Intermediates

The formation of the indole (B1671886) ring system proceeds through a series of reactive intermediates, the nature of which depends on the chosen synthetic route. Classical methods like the Fischer indole synthesis and modern transition-metal-catalyzed cyclizations offer insights into the plausible intermediates for constructing the title compound's framework.

In the Fischer indole synthesis , a substituted phenylhydrazine (B124118) reacts with a ketone or aldehyde under acidic conditions. wikipedia.org The initial step is the formation of a phenylhydrazone , which then tautomerizes to an enamine (or 'ene-hydrazine'). wikipedia.orgnih.gov Following protonation, a critical nih.govnih.gov-sigmatropic rearrangement occurs, leading to a di-imine intermediate. wikipedia.orgyoutube.com This species subsequently cyclizes to form an aminoacetal (aminal), which, upon elimination of ammonia, aromatizes to the final indole product. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org For a complex molecule, an "interrupted" Fischer indolization can occur where a tandem nih.govnih.gov-sigmatropic rearrangement/cyclization cascade leads to fused indoline (B122111) systems. nih.gov

Palladium-catalyzed syntheses , such as the Larock indole synthesis, involve a different set of intermediates. wikipedia.org This reaction typically starts from an o-iodoaniline derivative. The catalytic cycle begins with the reduction of Pd(II) to the active Pd(0) species. wikipedia.orgub.edu Oxidative addition of the o-iodoaniline to the Pd(0) center forms an arylpalladium(II) intermediate. wikipedia.orgub.edu This is followed by coordination and regioselective syn-insertion of an alkyne into the aryl-palladium bond, creating a vinylic palladium intermediate. wikipedia.org Intramolecular nucleophilic attack by the nitrogen atom displaces the halide, forming a six-membered palladacycle. wikipedia.org The final step is a reductive elimination that yields the indole and regenerates the Pd(0) catalyst. ub.edu

In electrochemical syntheses, the reaction can be initiated by the anodic oxidation of a starting material, like a 2-vinylaniline, to generate a highly active radical cation intermediate . researchgate.netnih.gov This intermediate can then undergo cyclization and further oxidation/deprotonation steps to form the indole ring. rsc.org The specific pathway and resulting intermediates, such as N-centered or vinyl radicals, depend on the reaction conditions and substrates. rsc.org

| Synthesis Method | Key Intermediates | Driving Force / Key Step |

|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazone, Enamine, Di-imine, Aminoacetal (Aminal) | Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement |

| Larock Indole Synthesis | Arylpalladium(II) complex, Vinylic palladium species, Palladacycle | Palladium-catalyzed oxidative addition and reductive elimination |

| Electrochemical Synthesis | Radical cation, N-centered radical, Vinyl radical | Anodic oxidation, intramolecular radical cyclization |

Kinetic Studies of Indole Annulation and Functionalization Reactions

In palladium-catalyzed arylations of indoles , mechanistic studies on the phenylation of 1-methylindole (B147185) revealed the reaction to be first order in both the indole substrate and the catalyst, and zero order in the aryl halide (iodobenzene). acs.org This suggests that the C-H activation of the indole is the rate-limiting step. The efficiency and regioselectivity of such reactions are highly dependent on factors like the choice of palladium ligand and the acidity of the reaction medium. acs.orgacs.org For instance, in the palladium-catalyzed dynamic kinetic asymmetric alkylation of indoles with vinyl aziridines, the reaction proceeds efficiently to give N-alkylated products, and the presence of an electron-withdrawing group on the indole was found to be necessary for the reaction to proceed. nih.gov

For the Fischer indole synthesis , kinetic and solvent isotope effects have been measured. researchgate.net The outcome of the reaction with unsymmetrical ketones, which can lead to regioisomeric products, is highly dependent on the reaction conditions, including the choice and concentration of the acid catalyst, the solvent, and the temperature. youtube.comthermofisher.com This dependence indicates a complex interplay between kinetic and thermodynamic control, where different reaction pathways can be favored under different conditions. For example, electron-donating substituents on the phenylhydrazine ring accelerate the reaction, while electron-withdrawing groups hinder it. youtube.com

Computational studies, often using Density Functional Theory (DFT), complement experimental kinetics by mapping potential energy surfaces and calculating activation barriers for different proposed pathways, thereby predicting the most likely mechanism and identifying turnover-limiting steps. rsc.org

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is fundamental to modern indole synthesis, offering milder reaction conditions, greater functional group tolerance, and enhanced control over efficiency and selectivity compared to classical methods. snnu.edu.cn Catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous catalysts, which are in the same phase as the reactants, are widely used in indole synthesis. Transition metals like palladium, rhodium, gold, and copper are particularly prominent. nih.govrsc.orgacs.org

Palladium catalysis is exceptionally versatile. In the Larock indole synthesis, a Pd(0)/Pd(II) catalytic cycle facilitates the annulation of o-haloanilines and alkynes. wikipedia.orgub.edu Palladium catalysts are also crucial for C-H functionalization reactions, allowing for the direct arylation or alkenylation of the indole core. acs.orgnih.gov The mechanism often involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base or a ligand on the metal center. acs.org

Rhodium catalysts are also effective. For instance, Rh(III) catalysis can be used for C-H annulation reactions to build the indole scaffold. snnu.edu.cn The mechanism can involve C-H activation to form a rhodacycle intermediate, followed by migratory insertion of an alkyne or other coupling partner, and subsequent reductive elimination or protonolysis to release the product and regenerate the catalyst. snnu.edu.cn

A cooperative gold and zinc catalysis system has been developed for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes. nih.govrsc.org In this system, gold activates the alkyne for nucleophilic attack, while the zinc ion acts as a Lewis acid, chelating to the hydroxamic acid to enhance its O-nucleophilicity. nih.govrsc.org The reaction proceeds through an O-alkenyl-N-arylhydroxamate intermediate, which undergoes a facile nih.govnih.gov-sigmatropic rearrangement. nih.gov

The general mechanism for homogeneous catalysis involves a series of steps often depicted in a catalytic cycle:

Catalyst Activation: The precatalyst is converted to the active catalytic species.

Oxidative Addition: The substrate (e.g., an aryl halide) adds to the metal center, increasing its oxidation state.

Migratory Insertion/Transmetalation: A second reactant (e.g., an alkyne or organometallic reagent) is incorporated. youtube.com

Reductive Elimination: The final product is formed and expelled from the metal center, which returns to its initial oxidation state. youtube.com

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation, recyclability, and improved stability. nih.gov

An example is the hydrogenation of unprotected indoles to indolines using a platinum-on-carbon (Pt/C) catalyst in water. nih.gov The mechanism involves a Brønsted acid co-catalyst (like p-toluenesulfonic acid) which protonates the indole at the C3 position. nih.gov This disrupts the aromaticity of the pyrrole (B145914) ring, forming a reactive iminium ion. The iminium ion, being water-soluble, is solvated, which prevents polymerization—a common side reaction. nih.gov The hydrogenation then occurs on the surface of the Pt catalyst.

Another approach uses solid acid catalysts, such as silica (B1680970) gel-supported ionic liquids, for the Fischer indole synthesis. nih.gov These materials provide acidic sites on a solid support, facilitating the key cyclization and dehydration steps while allowing for easy recovery and reuse of the catalyst.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (e.g., dissolved in solution) | Different phase from reactants (e.g., solid catalyst in liquid reactants) |

| Examples | Pd(OAc)₂, [RhCp*Cl₂]₂, AuCl₃/Zn(OTf)₂ | Pt/C, Zeolites, Polymer-supported catalysts, Metal Nanoparticles |

| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites. | Can be lower; reactions occur on the catalyst surface. |

| Catalyst Recovery | Difficult, often requires complex separation procedures. | Easy separation (e.g., filtration), enabling recycling. |

| Mechanism Study | Relatively easier to study using spectroscopic methods (e.g., NMR). | More complex, involves surface science techniques. |

Impact of Solvent Effects on Reaction Outcomes and Pathways

The choice of solvent can have a profound impact on the kinetics, selectivity, and even the mechanistic pathway of indole synthesis. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the activity of the catalyst itself.

A striking example of solvent-controlled regioselectivity has been demonstrated in the copper-catalyzed arylation of indoles. researchgate.netrsc.org In this system, switching the solvent from toluene (B28343) to tetrahydrofuran (B95107) (THF) can completely reverse the site of arylation from the C2 to the C3 position. researchgate.net Mechanistic and DFT studies revealed that a Cu(III) intermediate is responsible for the initial C3-arylation. researchgate.net In a non-coordinating solvent like toluene, the acid generated during the reaction catalyzes the migration of the aryl group from C3 to the thermodynamically more stable C2 position. researchgate.net However, in a coordinating solvent like THF, the solvent molecules can bind to and sequester the acid, thereby inhibiting the migration and leading to the isolation of the C3-arylated product. researchgate.net

In the Fischer indole synthesis, the choice of solvent and the acidity of the medium are critical for controlling the regioselectivity when using unsymmetrical ketones. nih.gov Similarly, in the palladium-catalyzed synthesis of 2,3-disubstituted indoles, the use of different solvents can affect product yields. mdpi.com

In photochemical reactions, the solvent environment is also critical. The quantum yield of photooxidation of certain indole derivatives is significantly lower in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile. nih.gov This is explained by the formation of hydrogen-bonded complexes between the indole and the protic solvent, which alters the photophysical properties and reduces the efficiency of singlet oxygen generation, the key oxidant in the reaction. nih.gov

The use of renewable or "green" solvents like 2-MeTHF is also an area of active research, aiming to make indole synthesis more environmentally sustainable without compromising efficiency. rsc.org

Identification and Characterization of Radical Pathways

While many indole syntheses proceed through ionic or organometallic intermediates, radical pathways offer alternative and powerful routes. These reactions are often initiated by light (photoredox catalysis), electricity (electrosynthesis), or radical initiators.

Electrochemical synthesis is a particularly effective method for generating radical intermediates under controlled conditions. The anodic oxidation of an indole can generate an indole radical cation . nih.govacs.org The structure, spin density distribution, and reactivity of these radical cations have been studied using a combination of experimental techniques—such as time-resolved transient absorption spectroscopy, in situ electrochemical UV-vis, and electron paramagnetic resonance (EPR) spectroscopy—and DFT calculations. nih.govacs.org These studies show that the spin density is often localized at the C3 position, making it susceptible to nucleophilic attack or further reactions. nih.gov The reactivity and subsequent reaction pathway of these radical cations can be controlled by the solvent and electrolyte system. researchgate.net For example, non-coordinating media can enhance the electrophilicity of the radical cation, promoting C-H cross-coupling reactions. researchgate.net

EPR spectroscopy is a key technique for the direct detection and characterization of radical intermediates. nih.govnih.gov By using spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide), short-lived radical species can be converted into more stable radical adducts that can be readily observed by EPR. researchgate.net This has been used to detect radicals generated during the peroxidative metabolism of indole-3-acetic acid. nih.gov Operando film-electrochemical EPR spectroscopy is an advanced technique that allows for the real-time tracking of radical intermediates in surface-immobilized catalysts during electrocatalysis. nih.gov

Computational studies are also invaluable for understanding radical pathways. DFT calculations can predict the structures of radical intermediates, map out reaction pathways involving radical cyclizations or rearrangements, and explain observed selectivities. youtube.com For instance, computational analysis helped elucidate a catalyst-controlled rearrangement of indole-based onium-ylides, suggesting that a copper-catalyzed pathway proceeds through a solvent-caged ion pair, while a rhodium-catalyzed reaction involves dissociation to a free ylide. youtube.com

Electrophilic Aromatic Substitution Mechanisms in Indole Derivatives

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The π-electrons of the heterocyclic ring, particularly the lone pair on the nitrogen atom, contribute to its high reactivity, which is estimated to be approximately 10¹³ times greater than that of benzene (B151609). biosynth.com This inherent reactivity allows for electrophilic substitution reactions to occur under mild conditions. biosynth.com

The preferred site of electrophilic attack on the indole nucleus is typically the C3 position of the pyrrole ring. This preference is attributed to the superior stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or σ-complex. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom, which is a more stable arrangement compared to the intermediate formed from attack at the C2 position. Computational studies have shown the relative free energies of the intermediates formed by protonation at the C1, C2, and C3 positions of indole to be 4.1, 10.0, and 0.0 kcal/mol, respectively, further supporting the favorability of C3 substitution. chemicalbook.com

However, when the C3 position is blocked by a substituent, or when specific directing groups are present on the indole ring, electrophilic substitution can be guided to other positions, including those on the carbocyclic (benzene) ring. The formation of 6-Fluoro-2-methyl-1H-indole-5-carbonitrile necessitates the introduction of a cyano group at the C5 position. This requires overcoming the intrinsic reactivity of the C3 position and directing the electrophile to the desired location on the benzene portion of the indole.

The presence of a fluorine atom at the C6 position and a methyl group at the C2 position significantly influences the electronic distribution and, consequently, the regioselectivity of further electrophilic substitutions. The fluorine atom, being an electronegative element, exerts a deactivating, ortho-, para-directing effect through a combination of inductive withdrawal and mesomeric donation. The methyl group at C2 is an activating group. The interplay of these electronic effects, along with the inherent reactivity of the indole nucleus, dictates the position of subsequent electrophilic attack.

One plausible pathway for the synthesis of this compound is through the electrophilic cyanation of a suitable precursor. While direct cyanation of an unsubstituted C-H bond on an aromatic ring is challenging, several methods have been developed.

A potential route involves the use of an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). acs.org This method has been shown to be effective for the cyanation of various indoles, typically at the C3 position. acs.org To achieve C5 cyanation on 6-fluoro-2-methyl-1H-indole, the C3 position would likely need to be blocked, or the reaction conditions carefully optimized to favor substitution on the benzene ring.

The general mechanism for this Lewis acid-catalyzed electrophilic cyanation is as follows:

Activation of the Cyanating Agent: The Lewis acid (e.g., BF₃) coordinates to the NCTS molecule, increasing the electrophilicity of the cyano group.

Electrophilic Attack: The electron-rich indole ring attacks the activated electrophilic cyanide source. The position of attack is determined by the electronic and steric factors of the substituted indole. For 6-fluoro-2-methyl-1H-indole, the directing effects of the fluoro and methyl groups, as well as the inherent reactivity of the indole positions, will influence where the cyano group attaches.

Rearomatization: The resulting cationic intermediate loses a proton to restore the aromaticity of the indole ring, yielding the cyanated product.

Kinetic studies on the electrophilic substitution of indoles provide valuable insights into the reaction rates and mechanisms. For instance, kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction proceeds through an equilibrium between the reactants and the 1-nitroso derivative. rsc.org While this is not a cyanation reaction, it highlights the complexity of electrophilic substitutions on the indole ring system.

Another established method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . researchgate.netnih.gov This two-step process involves:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the context of our target molecule, this would require the synthesis of 5-amino-6-fluoro-2-methyl-1H-indole.

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group.

The mechanism of the Sandmeyer reaction is believed to involve single-electron transfer steps and the formation of an aryl radical intermediate. nih.gov The reaction conditions, including the choice of copper catalyst and solvent, can significantly impact the yield and purity of the final product. researchgate.net

The following table summarizes the general characteristics of the two main electrophilic pathways for indole carbonitrile formation:

| Mechanistic Pathway | Key Reagents | General Mechanism | Position of Substitution |

| Direct Electrophilic Cyanation | Electrophilic cyanating agent (e.g., NCTS), Lewis acid (e.g., BF₃·OEt₂) | Activation of cyanating agent, electrophilic attack by indole, rearomatization | Primarily C3, can be directed to other positions with appropriate substitution |

| Sandmeyer Reaction | Aromatic primary amine, NaNO₂/acid, CuCN | Formation of diazonium salt, copper-catalyzed substitution with cyanide | Position of the original amino group |

Future Directions and Emerging Research Avenues in Indole Carbonitrile Chemistry

Development of Sustainable and Green Chemistry Approaches

The synthesis of complex molecules like 6-Fluoro-2-methyl-1H-indole-5-carbonitrile has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov Recognizing these drawbacks, the chemical community is increasingly focused on developing greener and more sustainable synthetic protocols. tandfonline.comresearchgate.net This paradigm shift, guided by the principles of green chemistry, aims to reduce the environmental impact of chemical processes. tandfonline.com

Key strategies in this area include:

Use of Eco-Friendly Solvents: There is a move away from conventional toxic organic solvents towards greener alternatives. nih.gov Water, for instance, has been utilized as a solvent for the synthesis of bis(indolyl)methanes, offering an environmentally benign option. beilstein-journals.org Another promising green solvent is propylene (B89431) carbonate, which has been used with molecular iodine as a catalyst for clean and efficient bis-indole synthesis at room temperature. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comtandfonline.com This approach has been successfully applied to the synthesis of various indole (B1671886) derivatives. researchgate.nettandfonline.com

Catalysis Innovation: The development of novel catalysts is central to green chemistry. This includes the use of inexpensive, readily available, and less toxic catalysts like molecular iodine or cerium chloride (CeCl₃·7H₂O) in recyclable systems. beilstein-journals.orgresearchgate.net Metal-catalyzed carbonylative reduction reactions are also being refined to operate under milder conditions, making processes less expensive and more environmentally friendly. nih.gov Furthermore, solvent-free reactions using solid acid catalysts like silica (B1680970) sulfuric acid represent an excellent green alternative, providing high yields and easy catalyst recovery. researchgate.net

| Green Chemistry Approach | Example Application in Indole Synthesis | Key Advantages | Citations |

| Green Solvents | Synthesis of bis(indolyl)methanes in water or propylene carbonate. | Reduces use of toxic volatile organic compounds, improves safety. | beilstein-journals.orgresearchgate.net |

| Microwave Irradiation | Fischer-indole synthesis and regioselective thiocyanation of indoles. | Rapid, energy-efficient, higher yields, convenient. | tandfonline.comresearchgate.nettandfonline.com |

| Green Catalysts | Use of molecular iodine, CeCl₃·7H₂O, or reusable solid acids. | Low cost, reduced toxicity, recyclability, simple methodology. | beilstein-journals.orgresearchgate.net |

| Solvent-Free Reactions | Electrophilic substitution of indoles using silica sulfuric acid. | Eliminates solvent waste, simplifies purification, excellent yields. | researchgate.net |

Implementation of Automated and High-Throughput Synthesis Methodologies

The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. rsc.orgresearchgate.net These technologies are poised to revolutionize the synthesis of indole derivatives like this compound by dramatically accelerating the pace of research. nih.gov

A key technology in this domain is Acoustic Droplet Ejection (ADE) , which uses sound waves to precisely transfer nanoliter volumes of reagents. rsc.orgnih.gov This enables the rapid setup of thousands of reactions in miniaturized formats, such as 384-well plates. rsc.orgnih.gov The benefits of this approach are manifold:

Acceleration: ADE-enabled nanomole-scale synthesis can drastically shorten the time required to explore vast chemical spaces and optimize reaction conditions. nih.govnih.gov

Miniaturization and Sustainability: Performing reactions on a nanomole scale significantly reduces the consumption of valuable reagents, solvents, and consumables, leading to a more sustainable and cost-effective process. researchgate.net

Data Generation: High-throughput experimentation generates massive datasets that can be analyzed to gain deeper insights into reaction scope, limitations, and functional group compatibility, which was previously impractical. rsc.orgnih.gov

Safety: Automating the dispensing of chemicals minimizes chemists' exposure to potentially hazardous materials and reaction conditions. researchgate.net

Researchers have successfully used ADE technology for the synthesis of diverse indole derivatives through methods like the interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions. rsc.orgnih.gov The scalability of these nano-scale reactions to preparative millimole scales has also been demonstrated, confirming their synthetic utility. rsc.orgresearchgate.net The application of such automated platforms will allow for the rapid generation of analogues of this compound, facilitating swift exploration of structure-activity relationships.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the influence of process parameters is crucial for developing robust and efficient syntheses. Process Analytical Technology (PAT) is a framework defined by the FDA to design, analyze, and control manufacturing through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comwikipedia.org The implementation of PAT relies heavily on advanced in-situ (in the reaction vessel) spectroscopic techniques. researchgate.net

For the synthesis of indole carbonitriles, these techniques offer the ability to monitor reactions continuously without the need for sampling, providing a wealth of data in real time. americanpharmaceuticalreview.com

FTIR and Raman Spectroscopy: These are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. americanpharmaceuticalreview.comlongdom.org By monitoring characteristic vibrational bands, chemists can gain insight into reaction initiation, progression, and endpoint. This has been demonstrated in the monitoring of a Curtius rearrangement, where online FTIR provided data on reaction mechanisms and kinetics, facilitating the transition from batch to continuous flow chemistry. americanpharmaceuticalreview.com

Electron Paramagnetic Resonance (EPR): This technique is specifically used to detect species with unpaired electrons, such as free radicals, which can be crucial intermediates in certain reaction pathways. nih.gov

The integration of these spectroscopic tools, particularly in continuous flow manufacturing setups, allows for precise control over reaction conditions, ensuring consistent product quality and optimizing yield. americanpharmaceuticalreview.comlongdom.org This level of process understanding and control is essential for the scalable and reliable production of high-value compounds like this compound.

| Spectroscopic Technique | Information Gained | Application in Indole Synthesis | Citations |

| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, products; reaction kinetics. | Monitoring reaction progress, optimizing conditions, enabling flow chemistry. | americanpharmaceuticalreview.comlongdom.org |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous systems. | In-line monitoring of crystallization and reaction pathways. | longdom.org |

| EPR Spectroscopy | Detection and characterization of radical intermediates. | Elucidating reaction mechanisms involving radical species. | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is heralding a new era of molecular design and synthesis. researchgate.net AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, accelerating the discovery of new molecules with desired properties. researchgate.netnih.gov

In the context of indole carbonitrile chemistry, AI can be applied in several ways:

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, or binding affinity of novel indole derivatives. acs.orgacs.org This allows for the virtual screening of immense chemical libraries, prioritizing the most promising candidates for synthesis and testing. youtube.com

Generative Design: AI can design new molecules from scratch. These generative models, once trained on known chemical structures, can propose novel indole carbonitriles with optimized properties. youtube.com

Retrosynthesis and Reaction Prediction: A significant challenge in organic chemistry is planning a viable synthetic route to a target molecule. AI-powered retrosynthesis tools can analyze a complex structure like this compound and propose a step-by-step reaction pathway to its synthesis, drawing from a vast database of known chemical reactions. youtube.com These tools can also predict the outcomes and yields of unknown reactions, aiding in experimental design. researchgate.net

While challenges remain, such as the need for large, high-quality datasets and the alignment of computational predictions with experimental reality, the integration of AI is set to profoundly reshape the landscape of molecular discovery, making the design process for compounds like this compound faster, more efficient, and more innovative. youtube.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The true value of novel compounds like this compound is realized through their application in solving complex biological problems. This necessitates a close collaboration between synthetic organic chemists, who create the molecules, and chemical biologists, who use these molecules as probes to understand and manipulate biological systems. nih.govnorthwestern.edu

The indole scaffold is a privileged structure in biology, appearing in everything from the amino acid tryptophan to complex alkaloids and modern pharmaceuticals. nih.govnih.govirjmets.com The unique chemistry of the indole ring provides extensive opportunities for synthetic modification, enabling the construction of novel compounds to explore chemical space and biological function. nih.govresearchgate.net

Future research will likely focus on:

Developing Novel Probes: Synthesizing derivatives of this compound to serve as specific molecular probes for studying protein-protein interactions, enzyme function, or cellular signaling pathways. nih.gov

Drug Discovery: Using the indole carbonitrile scaffold as a starting point for drug discovery programs targeting a range of diseases. nih.govnih.gov The structural versatility of the indole core allows for fine-tuning of pharmacological properties to improve potency and selectivity. researchgate.net

Biocatalysis: Engineering enzymes to perform novel chemical transformations on indole substrates, offering a green and highly selective alternative to traditional synthetic methods. This approach could be used to synthesize chiral indole derivatives with high enantioselectivity.

This interdisciplinary synergy is crucial for translating fundamental chemical synthesis into tangible discoveries in biology and medicine, unlocking the full potential of the indole carbonitrile chemical class. nih.govnorthwestern.edu

Q & A

Q. What are the established synthetic routes for 6-Fluoro-2-methyl-1H-indole-5-carbonitrile, and what factors influence reaction yield?

The synthesis of this compound typically involves multi-step functionalization of the indole core. A common approach includes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents, as demonstrated in the synthesis of structurally similar indole derivatives (e.g., 5-fluoroindole compounds). For instance, PEG-400 and DMF mixtures are effective solvents for such reactions, while CuI serves as a catalyst for triazole formation . Key factors affecting yield include solvent polarity, reaction time (e.g., 12-hour stirring for complete conversion), and purification methods like column chromatography with optimized eluent ratios (e.g., 70:30 ethyl acetate:hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, NMR, and NMR, is critical for confirming substituent positions and fluorine incorporation. Mass spectrometry (e.g., FAB-HRMS) provides molecular weight validation and fragmentation patterns, while thin-layer chromatography (TLC) monitors reaction progress . For crystalline derivatives, X-ray diffraction using software like SHELXL (for small-molecule refinement) can resolve structural ambiguities .

Advanced Research Questions

Q. How can computational methods aid in resolving ambiguities in the structural elucidation of this compound?

Artificial intelligence (AI) algorithms and density functional theory (DFT) calculations can predict spectral data (e.g., NMR chemical shifts) to cross-validate experimental results. Software tools like SHELXPRO and SHELXD are widely used for crystallographic refinement and phasing, especially for high-resolution or twinned data . Automated structure elucidation systems, as described in AI-driven chemistry workflows, integrate spectral databases to propose plausible structures when experimental data is conflicting .

Q. What strategies can optimize the regioselectivity of fluorination in the indole ring during synthesis?

Fluorination regioselectivity is influenced by directing groups and reaction conditions. For example, electron-withdrawing groups (e.g., nitriles) at specific positions can direct electrophilic fluorination. Metal-mediated C–H activation (e.g., palladium catalysts) or halogen-exchange reactions (e.g., Balz-Schiemann reaction) may improve selectivity. Comparative studies of fluorinated indoles (e.g., 6-fluoroindole vs. 5-fluoroindole derivatives) suggest that steric effects from methyl groups (as in 2-methyl substitution) can further modulate reactivity .

Q. How can researchers address discrepancies in melting points or spectral data reported in different studies?

Discrepancies often arise from impurities, polymorphic forms, or instrumentation variability. To resolve these:

- Perform repeated recrystallization in varied solvents (e.g., ethanol, DMSO) to isolate pure polymorphs.

- Cross-reference melting points with structurally similar compounds (e.g., indole-5-carboxylic acid derivatives, which show distinct mp ranges depending on substitution) .

- Validate spectral data against computational predictions (e.g., NMR chemical shifts calculated via DFT) .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL for high-precision refinement of X-ray data, especially for fluorine-containing compounds, which require careful handling of anisotropic displacement parameters .

- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent ratios. For example, CuAAC reactions benefit from PEG-400’s phase-transfer properties, but alternative solvents (e.g., acetonitrile) may reduce side reactions .

- Data Validation : Cross-check experimental results with databases like PubChem or crystallographic repositories (e.g., Cambridge Structural Database) to identify outliers or misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.